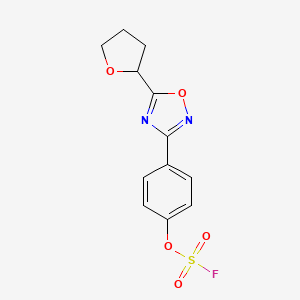
3-(4-Fluorosulfonyloxyphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorosulfonyloxyphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorosulfonyloxyphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole has shown potential applications in various scientific research areas. It has been studied as a potential anticancer agent, with promising results in inhibiting the growth of cancer cells in vitro. It has also been investigated as a potential anti-inflammatory agent, with studies showing its ability to inhibit the production of inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 3-(4-Fluorosulfonyloxyphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of certain protein kinases, which play a role in cell signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 3-(4-Fluorosulfonyloxyphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole can have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which can help reduce inflammation. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which can help inhibit their growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-Fluorosulfonyloxyphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole in lab experiments is its potential as a selective inhibitor of certain enzymes and signaling pathways. This can help researchers study the specific roles of these targets in various biological processes. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-Fluorosulfonyloxyphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole. One direction is to further investigate its potential as an anticancer agent, particularly in vivo studies. Another direction is to study its effects on other biological processes, such as angiogenesis and wound healing. Additionally, the development of more potent and selective analogs of the compound could also be explored.
Synthesemethoden
The synthesis of 3-(4-Fluorosulfonyloxyphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole involves the reaction of 4-(chlorosulfonyl)phenylhydrazine with ethyl 2-oxo-4-phenylbutyrate, followed by the reaction of the resulting intermediate with potassium carbonate and 1,2-dibromoethane. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
3-(4-fluorosulfonyloxyphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O5S/c13-21(16,17)20-9-5-3-8(4-6-9)11-14-12(19-15-11)10-2-1-7-18-10/h3-6,10H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMDFAIYXGMYTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=NO2)C3=CC=C(C=C3)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorosulfonyloxyphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

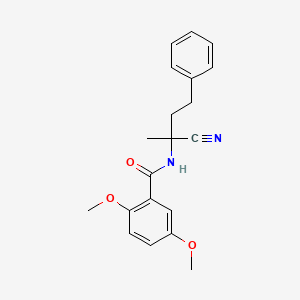
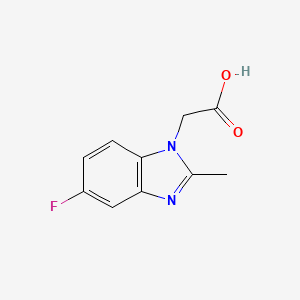
![N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2740996.png)
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2740999.png)
![7-chloro-N-(2-methoxyethyl)-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2741003.png)
![9-(4-chlorophenyl)-2-(2-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2741004.png)
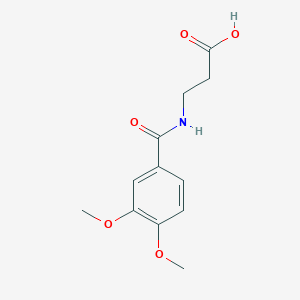
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2741007.png)
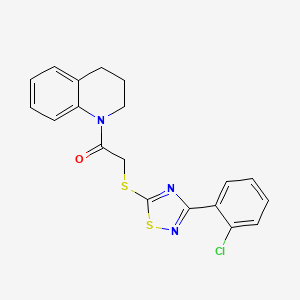
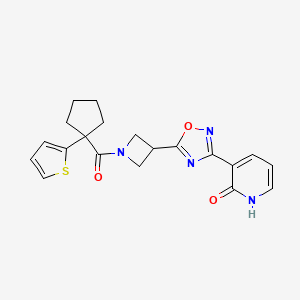

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride](/img/structure/B2741011.png)
![1-ethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2741013.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2741014.png)